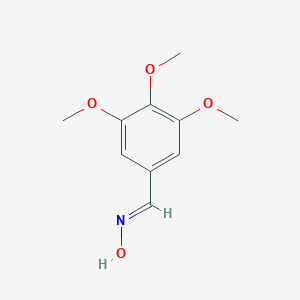

3,4,5-Trimetoxibenzaldehído oxima

Descripción general

Descripción

Synthesis Analysis

For industrial applications, the chemical is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . Oxidation of the methyl group to an aldehyde can occur via various synthetic methods .Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal class in the space group P 2 1 / c with cell parameters a =8.2660 (4)Å, b =18.5580 (19)Å, c =7.3470 (8)Å, β = 90.352 (6)° and Z = 4 . The structure exhibits intermolecular hydrogen bonds of the type O-H…O .Chemical Reactions Analysis

3,4,5-Trimethoxybenzaldehyde oxime is used as an intermediate in the synthesis of some pharmaceutical drugs including trimethoprim .Physical And Chemical Properties Analysis

The SMILES string for 3,4,5-Trimethoxybenzaldehyde oxime is COC (C (OC)=C1)=C (OC)C=C1/C=N/O . The InChI is 1S/C10H13NO4/c1-13-8-4-7 (6-11-12)5-9 (14-2)10 (8)15-3/h4-6,12H,1-3H3/b11-6+ .Aplicaciones Científicas De Investigación

3,4,5-Trimetoxibenzaldehído oxima (TMBO): es un compuesto químico con una variedad de aplicaciones en la investigación científica. Aquí hay un análisis completo que se centra en seis aplicaciones únicas:

Producción de aditivos plásticos

TMBO puede utilizarse en la producción de aditivos plásticos, contribuyendo al desarrollo de materiales con propiedades mejoradas .

Síntesis de fenetilaminas psicodélicas

Sirve como intermedio en la síntesis de fenetilaminas psicodélicas, que se estudian para diversos fines terapéuticos e investigativos .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mecanismo De Acción

Target of Action

It is known that this compound is used as an intermediate in the synthesis of various pharmaceutical drugs .

Mode of Action

This property is often utilized in organic synthesis .

Biochemical Pathways

It is known that this compound can undergo oxidation, a chemical process where the aldehyde group loses electrons, leading to the formation of carboxylic acids or other oxidized derivatives .

Result of Action

It is known that this compound is used in the synthesis of various drugs, suggesting that it may have indirect effects on cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4,5-Trimethoxybenzaldehyde oxime. For instance, it is known to be air-sensitive and should be stored away from air . Furthermore, it should be kept in a cool place and in a tightly closed container in a dry and well-ventilated place .

Propiedades

IUPAC Name |

(NE)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-8-4-7(6-11-12)5-9(14-2)10(8)15-3/h4-6,12H,1-3H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZGKUBQTJBLKI-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39201-89-3, 65567-39-7 | |

| Record name | 3,4,5-Trimethoxybenzaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxybenzaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-trimethoxybenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYBENZALDEHYDE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328C9DPF5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the crystal structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate?

A1: 3,4,5-Trimethoxybenzaldehyde oxime monohydrate crystallizes in the monoclinic crystal system, specifically in the P21/c space group []. The unit cell dimensions are: a = 8.2660(4) Å, b = 18.5580(19) Å, c = 7.3470(8) Å, and β = 90.352(6)° []. The unit cell volume is 1127.01(18) ų and it contains four molecules (Z = 4) []. The crystal structure is stabilized by intermolecular hydrogen bonds of the O-H···O type [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)

![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)

![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)

![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)